molecular formula C21H22ClN3O5S B2738497 N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}benzamide CAS No. 1043006-84-3

N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}benzamide

Cat. No.: B2738497
CAS No.: 1043006-84-3
M. Wt: 463.93
InChI Key: RGNPICUKLLBPDA-UHFFFAOYSA-N
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Description

The compound “N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}benzamide” is a complex organic molecule. It contains a benzamide group, a sulfonyl group attached to a chlorophenyl group, and a piperazine ring with an acetyl group .

Scientific Research Applications

Synthesis and Biological Evaluation

Novel benzenesulfonamide derivatives, including those related to N-{2-(4-acetylpiperazinyl)-1-[(4-chlorophenyl)sulfonyl]-2-oxoethyl}benzamide, have been synthesized and evaluated for their biological activities. Such compounds have shown excellent in vitro antitumor activity against HepG2 and MCF-7 cell lines. The study included comprehensive theoretical and experimental mechanical studies to understand the molecular structure and vibrational frequencies using Density Functional Theory (DFT) and Hartree-Fock (HF) energies, suggesting their potential in cancer research (Fahim & Shalaby, 2019).

Molecular Docking and DFT Calculations

Investigations into the molecular structures of human factor Xa complexed with non-peptide inhibitors, including derivatives of sulfonylpiperazinone, have revealed insights into the interactions within the S1 pocket of the enzyme. This research highlights the scaffold's role in orienting substituents for effective inhibition, providing a foundation for designing new inhibitors with potential applications in treating thrombosis and other related conditions (Maignan et al., 2003).

Anticancer Activity

Several benzhydrylpiperazine derivatives, including sulfonamide derivatives, have been synthesized and screened for in vitro cytotoxic activities against various cancer cell lines. These compounds have shown promising results, with benzamide derivatives exhibiting high cytotoxic activity, suggesting their utility in developing new anticancer agents (Gurdal et al., 2013).

Anti-Acetylcholinesterase Activity

1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives have been synthesized and evaluated for their anti-acetylcholinesterase activity. Substituting the benzamide with a bulky moiety has led to a substantial increase in activity, contributing to research on antidementia agents and understanding the role of piperidine nitrogen atom's basic quality in enhancing activity (Sugimoto et al., 1990).

Properties

IUPAC Name

N-[2-(4-acetylpiperazin-1-yl)-1-(4-chlorophenyl)sulfonyl-2-oxoethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O5S/c1-15(26)24-11-13-25(14-12-24)21(28)20(23-19(27)16-5-3-2-4-6-16)31(29,30)18-9-7-17(22)8-10-18/h2-10,20H,11-14H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNPICUKLLBPDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)C(NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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